Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
CAS No.: 1630096-63-7
Cat. No.: VC2732789
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1630096-63-7 |
|---|---|
| Molecular Formula | C17H25N3O3 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21) |
| Standard InChI Key | KWAUUVCWNJQLCT-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC |
| Canonical SMILES | CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC |
Introduction
Structural Characteristics
The compound’s structure integrates three key functional groups:
| Functional Group | Position | Role |
|---|---|---|
| Acetamido (CH₃CONH-) | Propanoate backbone (C-2) | Hydrogen bonding, enzymatic interactions |
| 4-(4-Methylpiperazin-1-yl)phenyl | Propanoate backbone (C-3) | Piperazine-mediated receptor binding |
| Methyl ester (-COOCH₃) | Propanoate backbone (C-1) | Ester hydrolysis, metabolic stability |
This arrangement enables interactions with biological targets, particularly enzymes and receptors involving piperazine or acetamide motifs .
Synthesis and Preparation
The synthesis of this compound typically involves:
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Acetamido Group Formation: Reaction of aniline derivatives with acetic anhydride under controlled conditions.
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Piperazine Ring Incorporation: Nucleophilic substitution or coupling reactions using 4-(4-methylpiperazin-1-yl)aniline intermediates.
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Esterification: Final methylation to introduce the methyl ester group .
While exact industrial protocols are undisclosed, laboratory-scale synthesis often employs optimized nucleophilic substitution or coupling strategies to ensure high purity.
Research Findings and Applications
Biochemical Interactions
The compound’s structural features suggest potential interactions with:
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Proteases: The acetamido group may mimic natural substrates.
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Kinases: Piperazine motifs are common in kinase inhibitors.
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Membrane Receptors: The phenyl-piperazine system could mediate receptor-ligand binding.
Structural Analogues and Comparative Analysis
A comparison with related compounds highlights its unique properties:
| Hazard Code | Risk Phrase | Precautionary Statement |
|---|---|---|
| H302 | Harmful if swallowed | P261 (Avoid breathing dust) |
| H312 | Harmful in contact with skin | P264 (Wash hands thoroughly) |
| H332 | Harmful if inhaled | P270 (Do not eat, drink, or smoke) |
The compound is classified as a Warning substance under GHS regulations.
Future Directions
While current research is limited, the compound’s design suggests potential utility in:
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Drug Development: As a scaffold for kinase or protease inhibitors.
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Material Science: As a precursor for functional polymers or ligands.
Further studies are required to validate its biochemical and pharmacological profiles .
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